molecular formula C8H6Cl2O2 B1294818 2-(2,5-Dichlorophenyl)acetic acid CAS No. 5398-79-8

2-(2,5-Dichlorophenyl)acetic acid

Cat. No.: B1294818
CAS No.: 5398-79-8
M. Wt: 205.03 g/mol
InChI Key: GWTUGCOXTFFBMM-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

2-(2,5-Dichlorophenyl)acetic acid has several applications in scientific research:

Safety and Hazards

“2-(2,5-Dichlorophenyl)acetic acid” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful if inhaled .

Biochemical Analysis

Biochemical Properties

2-(2,5-Dichlorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain signaling By inhibiting these enzymes, this compound can reduce inflammation and pain

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins, which can alter inflammatory responses and pain perception . This compound may also impact other cellular processes, such as apoptosis and cell proliferation, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound may influence the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature . Its degradation products and their impact on cellular function require further investigation. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic or adverse effects may occur, including gastrointestinal irritation and liver toxicity. It is essential to determine the threshold effects and safe dosage ranges for this compound in animal studies to ensure its safe application in research and potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, although further research is needed to understand these effects fully. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity in different cellular compartments, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)acetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method includes the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide to form 2,5-dichlorobenzyl cyanide, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where phenylacetic acid is treated with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of dichlorobenzoic acids.

    Reduction: Formation of dichlorophenylethanol.

    Substitution: Formation of various substituted phenylacetic acids.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 2,6-Dichlorophenylacetic acid
  • 2,5-Dichlorobenzoic acid

Comparison: 2-(2,5-Dichlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorophenylacetic acid and 2,6-Dichlorophenylacetic acid, the 2,5-dichloro substitution provides different reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUGCOXTFFBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202288
Record name 2,5-Dichlorobenzeneacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-79-8
Record name 2,5-Dichlorobenzeneacetic acid
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Record name Benzeneacetic acid, 2,5-dichloro-
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Record name 5398-79-8
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Record name 2,5-Dichlorobenzeneacetic acid
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Record name 2-(2,5-dichlorophenyl)acetic acid
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Record name 2,5-Dichlorophenylacetic acid
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Synthesis routes and methods

Procedure details

A mixture of 2,5-dichlorobenzyl bromide (5.4 g, 22.5 mmol) in 16 mL of ethanol and potassium cyanide (1.63 g, 25 mmol) in 4 mL of water was heated at 80° C. overnight, then cooled, and the solids were filtered and washed with ethanol to give 3.5 g of 2,5-dichlorophenylacetonitrile as a white powder melting at 89-91° C. The nitrile was suspended in 20 red, of ethanol, and 20 mL of a 25% aqueous NaOH solution was added. The mixture was heated in a CEM Explore™ microwave reactor at 140° C. for 30 minutes, then cooled, poured into ice water and acidified to pH 1 with concentrated HCl to give a precipitate. The precipitate was filtered, washed with water and dried in a vacuum oven at 90° C. for 5 h to give the title compound as a white powder.
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